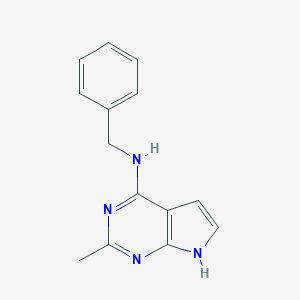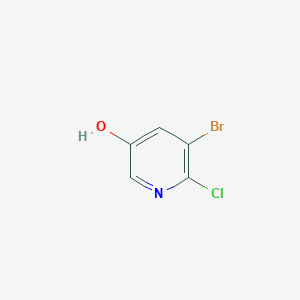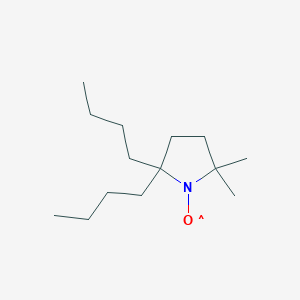
5-Proxylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Proxylnonane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclic hydrocarbon with a molecular formula of C10H20, and it is commonly used in organic synthesis as a building block for various compounds. In
Wirkmechanismus
The mechanism of action of 5-Proxylnonane is not well-understood, but it is believed to act as a modulator of various biological pathways. This compound has been shown to interact with various enzymes and receptors, including cytochrome P450 enzymes and G protein-coupled receptors. The exact mechanism of action of 5-Proxylnonane is still under investigation, and further research is needed to fully understand its effects.
Biochemische Und Physiologische Effekte
5-Proxylnonane has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the activity of various enzymes and receptors involved in inflammation, cancer, and microbial infections. In addition, 5-Proxylnonane has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Proxylnonane in lab experiments is its unique properties, which make it a valuable building block for various compounds. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 5-Proxylnonane is its potential toxicity, which may limit its use in certain experiments. In addition, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 5-Proxylnonane, including the development of new compounds and materials with unique properties. This compound may also have potential applications in drug discovery and the treatment of various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action and potential applications of 5-Proxylnonane.
Synthesemethoden
The synthesis of 5-Proxylnonane can be achieved through several methods, including the Diels-Alder reaction, the Grignard reaction, and the Wittig reaction. The Diels-Alder reaction involves the reaction between a diene and a dienophile, resulting in the formation of a cyclic compound. The Grignard reaction involves the reaction between an alkyl or aryl magnesium halide and a carbonyl compound, resulting in the formation of a new carbon-carbon bond. The Wittig reaction involves the reaction between a phosphorus ylide and a carbonyl compound, resulting in the formation of an alkene.
Wissenschaftliche Forschungsanwendungen
5-Proxylnonane has been used in various scientific research applications, including organic synthesis, drug discovery, and materials science. This compound has been used as a building block for various compounds, including natural products and pharmaceuticals. In drug discovery, 5-Proxylnonane has been used as a scaffold for the development of new drugs due to its unique properties. In materials science, this compound has been used as a precursor for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
127898-70-8 |
|---|---|
Produktname |
5-Proxylnonane |
Molekularformel |
C14H28NO |
Molekulargewicht |
226.38 g/mol |
InChI |
InChI=1S/C14H28NO/c1-5-7-9-14(10-8-6-2)12-11-13(3,4)15(14)16/h5-12H2,1-4H3 |
InChI-Schlüssel |
SPVHKUCKXPCXPJ-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(N1[O])(C)C)CCCC |
Kanonische SMILES |
CCCCC1(CCC(N1[O])(C)C)CCCC |
Andere CAS-Nummern |
127898-70-8 |
Synonyme |
5-proxyl-nonane 5-proxylnonane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



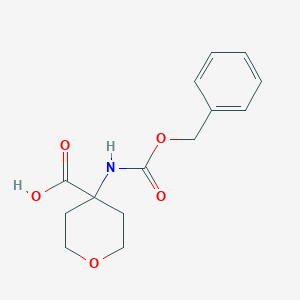
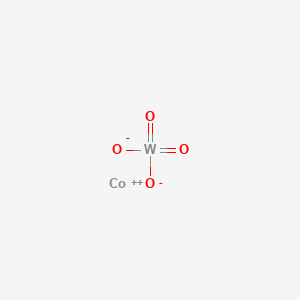
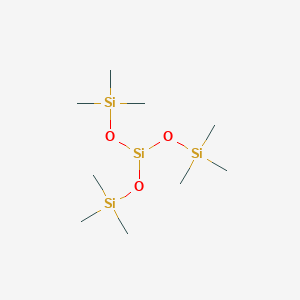
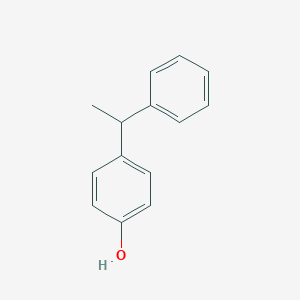
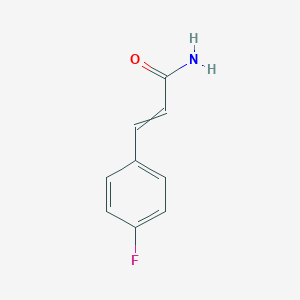
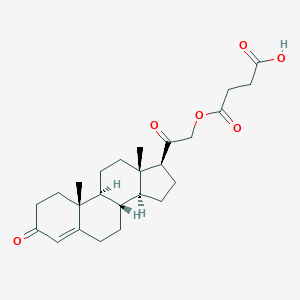
![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
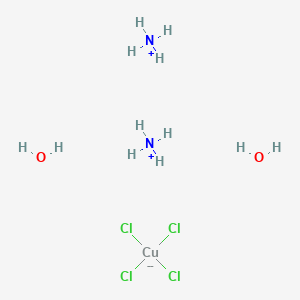
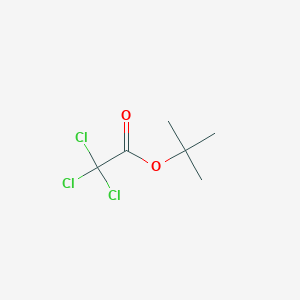
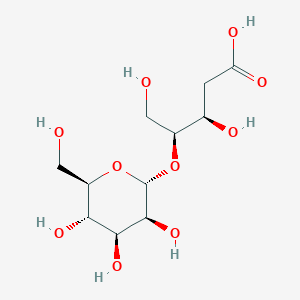
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
